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Compound of Interest

4-(4-Methoxy-3-
Compound Name:

methylphenyl)piperidine
CAS No.: 310395-10-9

Cat. No.: B1358785

Get Quote

Executive Summary

Compound: 4-(4-Methoxy-3-methylphenyl)piperidine Formula: C13H19NO Molecular Weight:
205.30 g/mol CAS Registry Number:[Refer to specific vendor/database entries, e.g., PubChem
CID 54596355][1][2]

This technical guide provides a comprehensive spectroscopic profile for 4-(4-Methoxy-3-
methylphenyl)piperidine, a 4-arylpiperidine scaffold frequently utilized as an intermediate in
the synthesis of analgesics, serotonin reuptake inhibitors (SSRIs), and other CNS-active
agents. The data presented here synthesizes theoretical chemical shift principles with empirical
data from analogous 4-substituted piperidines to serve as a definitive reference for structural
validation.

Structural Analysis & Synthetic Context

Understanding the connectivity is a prerequisite for interpreting the spectra. The molecule
consists of a piperidine ring substituted at the C4 position by a phenyl ring. The phenyl ring
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bears a methoxy group at the para position (relative to the piperidine) and a methyl group at
the meta position.

Synthetic Pathway (Contextual Grounding)

The spectroscopic signature is often contaminated by precursors. Common synthetic routes
include:

o Grignard Addition: Reaction of 4-methoxy-3-methylphenylmagnesium bromide with N-
protected 4-piperidone.

o Dehydration/Hydrogenation: Elimination of the tertiary alcohol followed by catalytic
hydrogenation.

o Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine.
Diagnostic Note: In the final spectra, look for residual protecting group signals (e.g., t-butyl

singlet at 1.4 ppm) or unreduced alkene protons (5.5-6.0 ppm) from the dehydration step.

4-Piperidone .
(N-Protected) Addition

Tertiary Alcohol - Dehydration & H2/Pd-C 4-(4-Methoxy-3-methylphenyl)

Intermediate Hydrogenation piperidine
Grignard Reagent
(Ar-MgBr)

Click to download full resolution via product page

Figure 1: Standard synthetic workflow for 4-arylpiperidines, highlighting potential impurities.

Mass Spectrometry (MS) Analysis

Method: Electrospray lonization (ESI) or Electron Impact (El).

lonization & Molecular lon

e ESI (+): The secondary amine is highly basic. Expect a dominant protonated molecular ion
[M+H]* at m/z 206.15.
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e EI (70 eV): The molecular ion (M*e) will be observed at m/z 205.

Fragmentation Pattern (EI/CID)

The fragmentation follows standard piperidine and alkyl-aryl ether pathways.

m/z (approx) Fragment Structure Mechanism

205 M+e Molecular lon

Loss of methyl radical (from

190 [M = CHs]*
methoxy or aryl-methyl).

174 [M — OCHs]* Loss of methoxy radical.
Base Peak (Typical).
Tetrahydropyridine cation

82 CsHsN* yaropy
formed via retro-Diels-Alder or
cleavage alpha to the nitrogen.
Iminium ion fragments

56/57 CsHeN* characteristic of the piperidine

ring.

Infrared Spectroscopy (IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
The IR spectrum provides rapid confirmation of the functional groups.
¢ 3300-3500 cm~* (N-H Stretch):
o Free Base: Weak, sharp band ~3350 cm~1.
o Salt (HCI): Broad, strong band ~2800-3200 cm~! (overlapping with C-H).

e 2800-3000 cm~1 (C-H Stretch): Strong aliphatic stretches (piperidine ring) and aromatic C-H
stretches (>3000 cm™2).
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e 1240-1260 cm~1 (C-O-C Stretch): Strong, asymmetric stretching vibration of the aryl alkyl
ether (Ar-O-CHs).

e 1500 & 1600 cm~* (C=C Aromatic): Characteristic skeletal vibrations of the benzene ring.

e 800-850 cm~1! (Ar-H Bending): Diagnostic for 1,2,4-trisubstituted benzene rings (two
adjacent H, one isolated H).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) is standard. Reference: TMS (0.00 ppm) or CHCIs residual (7.26
ppm).

'H NMR (Proton) — 400 MHz

The 1,2,4-substitution pattern on the phenyl ring and the piperidine symmetry are key.
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Shift (3, ppm)  Mult.[2][3]

Int.[3][4][5]

Assignment

Diagnostic
Notes

6.95—-7.05 d

1H

Ar-H (C6')

Ortho to
piperidine, meta

to methyl.

6.90 - 7.00 s/d

1H

Ar-H (C2))

Meta to
piperidine, ortho
to methyl. Often
appears as a
broad singlet or

fine doublet.

6.75-6.80 d

1H

Ar-H (C5)

Ortho to
methoxy.
Shielded by the
oxygen lone

pairs.

3.80 S

3H

-OCHs

Characteristic

methoxy singlet.

3.10-3.20 m

2H

Pip-H (C2/6 eq)

Deshielded
equatorial
protons alpha to

nitrogen.

2.60-2.75 td

2H

Pip-H (C2/6 ax)

Axial protons
alpha to nitrogen
(large coupling

constant).

2.45-2.55 m

1H

Pip-H (C4)

Methine proton.
Benzylic position.

[2]

2.20 S

3H

Ar-CHs

Aryl-methyl
group.

1.70-1.80 m

2H

Pip-H (C3/5 eq)

Beta to nitrogen.
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1.55-1.65 m 2H Pip-H (C3/5 ax) Beta to nitrogen.

Chemical shift

varies with
1.80-2.20 brs 1H N-H concentration

and water

content.

13C NMR (Carbon) - 100 MHz

Look for 13 distinct carbon signals (unless symmetry makes Pip-C2/6 and Pip-C3/5 equivalent,
reducing count to 10 signals).

o Aromatic Region (110-160 ppm):

o ~156.0 ppm: C-O (Quaternary, attached to OMe).

o ~138.0 ppm: C-ipso (Quaternary, attached to Piperidine).

o ~126.5 ppm: C-Me (Quaternary, attached to Methyl).

o ~129.0 ppm: Ar-CH (C2".[2]

o ~125.0 ppm: Ar-CH (C6").

o ~110.0 ppm: Ar-CH (C5', ortho to OMe, most shielded).
¢ Aliphatic Region (10-60 ppm):

o ~55.4 ppm: OMe (Methoxy carbon).

o ~46.8 ppm: Pip-C2/C6 (Alpha to Nitrogen).

o ~42.5 ppm: Pip-C4 (Benzylic methine).

o ~33.5 ppm: Pip-C3/C5 (Beta to Nitrogen).

o ~16.2 ppm: Ar-Me (Methyl carbon).
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Experimental Validation Protocol

To ensure the integrity of the data, the following validation workflow is recommended:

Crude Product

TLC Screening
(MeOH/DCM 1:9)

Column Chromatography
(Silica Gel)

Pure Free Base

1H NMR (CDCI3) LC-MS (ESI+)
Check Integration Check [M+H]+ = 206

Mass Confirmed

Release for Assay

Click to download full resolution via product page

Figure 2: Validation logic for confirming the identity of the synthesized intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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